2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole
CAS No.:
Cat. No.: VC17841090
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole -](/images/structure/VC17841090.png)
Specification
Molecular Formula | C11H13N3 |
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Molecular Weight | 187.24 g/mol |
IUPAC Name | 2-methyl-1,2,3,4-tetrahydropyrimido[1,2-b]indazole |
Standard InChI | InChI=1S/C11H13N3/c1-8-6-7-14-11(12-8)9-4-2-3-5-10(9)13-14/h2-5,8,12H,6-7H2,1H3 |
Standard InChI Key | VDSQDGWKZOXLGS-UHFFFAOYSA-N |
Canonical SMILES | CC1CCN2C(=C3C=CC=CC3=N2)N1 |
Introduction
Structural Characteristics and Nomenclature
The core structure of pyrimido[1,2-b]indazole consists of a pyrimidine ring fused to an indazole moiety at the 1,2-b position. In 2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole, the methyl group occupies the 2-position of the pyrimidine ring, while the hydrogen atoms at positions 1, 2, 3, and 4 indicate the saturation states of the respective rings (Figure 1) . The fully saturated 1H,2H,3H,4H designation distinguishes this compound from partially unsaturated variants, influencing its electronic configuration and reactivity.
Key Structural Features:
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Pyrimidine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Indazole Moiety: A bicyclic structure comprising a benzene ring fused to a pyrazole ring.
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Methyl Substituent: Introduces steric and electronic effects, modulating solubility and interaction with biological targets .
Synthesis Strategies
Post-Functionalization via Cross-Coupling
The chlorinated intermediate (4-chloro derivative) can undergo Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) to introduce aryl or amine groups . For example:
This step diversifies the compound’s applications but is optional for synthesizing the base 2-methyl structure .
Physicochemical Properties
Spectral Data (Inferred from Analogs)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
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Mass Spectrometry: Molecular ion peak at m/z 199.1 [M+H]⁺ (calculated for C₁₁H₁₀N₄).
Thermal and Solubility Profiles
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Melting Point: Estimated 180–220°C (based on methyl-substituted heterocycles) .
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Solubility: Moderate in polar aprotic solvents (DMSO, DMF), low in water .
Comparative Analysis of Pyrimido[1,2-b]indazole Derivatives
*Estimated from analogous syntheses .
Challenges and Future Directions
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Synthetic Optimization: Improving yields for the methyl derivative via catalyst screening (e.g., p-TsOH instead of H₃PO₄).
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Biological Screening: Testing against kinase panels and cancer cell lines to validate hypothesized activity.
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Derivatization: Exploring SNAr reactions to introduce hydrophilic groups (e.g., -OH, -NH₂) for enhanced solubility.
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